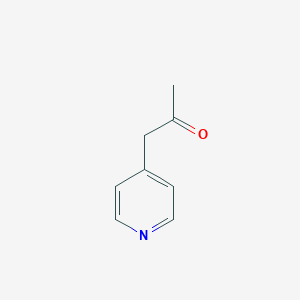

(4-Pyridyl)acetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42613. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-4-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRVKOYYFFNXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212325 | |

| Record name | 4-Pyridinylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-16-1 | |

| Record name | 4-Pyridylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-pyridyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ONM9F2AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetylpyridine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-acetylpyridine, a versatile heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. This document elucidates its chemical structure, physical and chemical properties, and detailed synthetic methodologies.

Nomenclature and Structure

Initially, it is important to clarify the nomenclature. The compound is commonly and correctly known as 4-acetylpyridine . While the name "4-acetonylpyridine" is occasionally encountered, it is not the standard IUPAC nomenclature. The systematic IUPAC name for this compound is 1-pyridin-4-ylethanone .[1] Other common synonyms include methyl 4-pyridyl ketone.[1]

The chemical structure consists of a pyridine ring substituted at the fourth position with an acetyl group.

Chemical Formula: C₇H₇NO[1]

Molecular Structure:

Caption: Chemical structure of 4-acetylpyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 4-acetylpyridine is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Dark amber liquid | [1] |

| Melting Point | 13-16 °C | [2] |

| Boiling Point | 212 °C at 760 mmHg | [2] |

| Density | 1.095 g/mL at 25 °C | [2] |

| Solubility in Water | ≥ 100 mg/mL at 20 °C | [1] |

| Vapor Pressure | 4.9 mmHg at 25 °C | [1] |

| Flash Point | > 93.3 °C | [1] |

| pKa | 3.53 | [1] |

| LogP | 0.48 | [2] |

| Refractive Index | 1.529 at 20 °C | [2] |

| CAS Number | 1122-54-9 | [1] |

| SMILES | CC(=O)c1ccncc1 | [2] |

| InChI | 1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3 | [2] |

Biological Activity and Potential Signaling Pathways

While direct evidence for the involvement of 4-acetylpyridine in specific signaling pathways is limited, it has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] Studies on structurally related pyridine derivatives suggest a potential role in modulating signaling pathways crucial for cancer cell survival and proliferation, such as those leading to apoptosis and cell cycle arrest.[3]

Below is a conceptual diagram of a putative signaling pathway that could be influenced by 4-acetylpyridine or its derivatives in cancer cells.

Caption: Putative signaling pathway influenced by 4-acetylpyridine derivatives.

Experimental Protocols: Synthesis of 4-Acetylpyridine

Several synthetic routes to 4-acetylpyridine have been reported. Below are two detailed experimental protocols.

Synthesis via Oxidation of 4-Ethylpyridine

A common and straightforward method for the synthesis of 4-acetylpyridine is the oxidation of 4-ethylpyridine.

Workflow Diagram:

Caption: Workflow for the synthesis of 4-acetylpyridine from 4-ethylpyridine.

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethylpyridine (1 equivalent) in glacial acetic acid.

-

Prepare a solution of sodium dichromate (2 equivalents) in a mixture of sulfuric acid and water.

-

Slowly add the sodium dichromate solution to the stirred solution of 4-ethylpyridine, maintaining the temperature below 10°C with an ice bath.

-

After the addition is complete, remove the ice bath and heat the reaction mixture at 80-90°C for 2 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Carefully neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to yield 4-acetylpyridine as a pale yellow liquid.

Friedel-Crafts Acylation of Pyridine

While direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, modified procedures can be employed. A more common approach involves the acylation of a pyridine derivative. However, for the purpose of illustrating a different synthetic strategy, a conceptual protocol is outlined. A more practical laboratory synthesis often involves the use of organometallic reagents.

Conceptual Workflow:

Caption: Conceptual workflow for a modified Friedel-Crafts acylation approach.

Detailed Protocol (via N-oxide):

-

Preparation of Pyridine-N-oxide: To a solution of pyridine in a suitable solvent, add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) and heat to form pyridine-N-oxide.

-

Acylation: Treat the pyridine-N-oxide with an acetylating agent like acetic anhydride. The reaction introduces an acetoxy group at the 2-position.

-

Rearrangement and Hydrolysis: The intermediate undergoes rearrangement and subsequent hydrolysis to yield a mixture of acetylpyridine isomers.

-

Separation: The desired 4-acetylpyridine isomer is then separated from the mixture using chromatographic techniques.

This guide provides a foundational understanding of 4-acetylpyridine for researchers and professionals in drug development and chemical synthesis. Further investigation into its biological activities and applications is an active area of research.

References

(4-Pyridyl)acetone (CAS No. 6304-16-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Pyridyl)acetone, with the CAS number 6304-16-1, is a pyridine derivative and a versatile ketone that serves as a critical intermediate in organic and medicinal chemistry.[1][2] Structurally, it consists of an acetone moiety attached to a pyridine ring at the 4-position, which imparts a unique combination of aromatic and carbonyl reactivity.[1] This compound is primarily recognized as a key precursor in the synthesis of Milrinone, a potent phosphodiesterase 3 inhibitor used in the treatment of heart failure.[3][4] Beyond this principal application, this compound is a valuable building block for creating diverse heterocyclic compounds, finding utility in the development of antihypertensive agents, central nervous system modulators, antihistamines, and anti-ulcer drugs.[1] Its significance in the pharmaceutical industry is underscored by the numerous synthetic routes developed for its efficient production.[5] This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this compound.

Chemical and Physical Properties

This compound is typically a light yellow to brown liquid or oil under ambient conditions.[1][6] It is characterized by a distinct pyridine-like odor.[2] The compound is slightly soluble in water but shows better solubility in organic solvents such as chloroform, ethyl acetate, and methanol.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6304-16-1 | [3] |

| Molecular Formula | C₈H₉NO | [7] |

| Molecular Weight | 135.16 g/mol | [7] |

| Appearance | Light yellow to brown liquid/oil | [1][6] |

| Melting Point | 13 °C | |

| Boiling Point | 130-132 °C at 1.5 kPa; 143 °C at 20 mmHg; 232.5 °C at 760 mmHg | [6][8] |

| pKa | 4.90 ± 0.10 (Predicted) | [1] |

| InChI Key | ILRVKOYYFFNXDB-UHFFFAOYSA-N | [7] |

| Canonical SMILES | CC(=O)CC1=CC=NC=C1 | [1] |

Synthesis of this compound

Several synthetic methodologies have been established for the preparation of this compound, reflecting its industrial importance. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Experimental Protocols

Method 1: From 4-Picoline and Acetyl Chloride [9]

This method involves the condensation of 4-methylpyridine (4-picoline) with acetyl chloride.

-

Materials: 4-methylpyridine (93.0g, 1.0 mol), chloroform (500 mL), acetyl chloride (80.0g, 1.0 mol), saturated sodium carbonate solution, 30 wt% sodium hydroxide solution, anhydrous sodium sulfate.

-

Procedure:

-

To a 1000 mL three-neck flask, add 4-methylpyridine and chloroform.

-

Cool the flask in an ice-water bath and add acetyl chloride dropwise, maintaining the temperature below 35°C.

-

After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.

-

Cool the reaction mixture with ice and adjust the pH to 5-7 by adding saturated sodium carbonate solution dropwise.

-

Add 30 wt% sodium hydroxide solution (133.4g, 1.0 mol) and stir the mixture at 30°C for 2 hours.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by vacuum distillation to yield 1-(4-pyridyl)-2-propanone. The reported yield is 74.3% with a purity of 98.4% (HPLC).[9]

-

Method 2: From 4-Picoline via Lithiation [5][10]

This classic method relies on the deprotonation of the methyl group of 4-picoline using a strong base, followed by condensation with an ester.

-

Materials: 4-methylpyridine, an organolithium reagent (e.g., phenyllithium or n-butyllithium), ethyl acetate, and an appropriate anhydrous solvent (e.g., diethyl ether or THF).

-

Procedure:

-

Generate pyridylmethyl lithium by reacting 4-methylpyridine with phenyllithium or n-butyllithium in an anhydrous ether solvent under an inert atmosphere.

-

Condense the resulting lithium salt with ethyl acetate.

-

The reaction mixture is then worked up, typically involving neutralization and extraction.

-

The crude product is purified by distillation.

-

Method 3: From 4-Chloropyridine [5]

This optimized method avoids the use of highly reactive organolithium reagents.

-

Materials: 4-chloropyridine, sodium alkoxide (e.g., sodium ethoxide), ethyl acetoacetate, chloroform or ethyl acetate.

-

Procedure:

-

Add a solution of 4-chloropyridine and sodium alkoxide to a reaction flask.

-

Slowly add ethyl acetoacetate dropwise while stirring to initiate a condensation reaction, maintaining the temperature at approximately 80°C for 30 minutes.

-

After condensation, distill off the alcohol without intermediate separation.

-

Add water and heat the mixture to 60-100°C for 5 hours to effect hydrolysis and decarboxylation.

-

Cool the reaction mixture to room temperature and separate the oily product layer.

-

Extract the aqueous layer with chloroform or ethyl acetate.

-

Combine the organic layers, wash with water until neutral, and dry with anhydrous magnesium sulfate.

-

Recover the solvent and purify the residue by vacuum distillation to obtain the final product.

-

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the pyridine ring.[1] The ketone group can undergo nucleophilic addition and condensation reactions, while the pyridine ring can be involved in various transformations common to aromatic heterocycles.

Key Application: Synthesis of Milrinone

The most prominent application of this compound is as a key intermediate in the synthesis of Milrinone, a bipyridine derivative used for short-term intravenous therapy in acute decompensated heart failure.[4][11]

The synthesis typically proceeds by reacting this compound with a reagent that builds the second heterocyclic ring. One common industrial route involves a condensation reaction with an activated malononitrile derivative.[12]

A "one-pot" synthesis has been developed where 1-(4-pyridyl)-acetone reacts with triethyl orthoformate, and the resulting intermediate is directly treated with α-cyanoacetamide to yield Milrinone after cyclization.[13] This streamlined process is advantageous for industrial-scale production.[12]

Other Pharmaceutical Applications

This compound's utility extends to being a building block for a range of other biologically active molecules.[1] Its structure is incorporated into compounds developed as:

-

Antihypertensive agents[1]

-

Central Nervous System (CNS) modulators[1]

-

Antipsychotics and antiviral agents[2]

-

Antihistamines and anti-ulcer agents

It serves as a valuable starting material for constructing compound libraries for drug discovery, enabling the exploration of new chemical entities with potential therapeutic value.[1]

Spectroscopic Data

While detailed spectral data (NMR, IR, MS) are typically available from commercial suppliers, the expected characteristics can be inferred from the structure of this compound.[14][15][16]

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons adjacent to the carbonyl and pyridine ring, and two sets of doublets in the aromatic region corresponding to the protons on the pyridine ring.

-

¹³C NMR: Signals for the methyl carbon, methylene carbon, and the carbonyl carbon should be present, in addition to the characteristic signals for the carbons of the 4-substituted pyridine ring.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone C=O stretch would be prominent (typically around 1715 cm⁻¹). Bands corresponding to C-H stretching and C=C/C=N stretching of the pyridine ring would also be observed.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 135. Key fragmentation patterns would likely involve the loss of a methyl group (CH₃) or an acetyl group (CH₃CO).

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | References |

| Hazard | H302 | Harmful if swallowed. | [7] |

| H315 | Causes skin irritation. | [7] | |

| H319 | Causes serious eye irritation. | [7] | |

| H335 | May cause respiratory irritation. | [7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound (CAS No. 6304-16-1) is a chemical intermediate of significant value, particularly within the pharmaceutical sector. Its role as a cornerstone in the synthesis of the cardiotonic drug Milrinone is well-established, and its versatile reactivity makes it a valuable precursor for a wider range of therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals engaged in drug discovery and development. The continued exploration of its synthetic utility is likely to uncover new applications and lead to the development of novel, impactful pharmaceuticals.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Pyridyl acetone CAS#: 6304-16-1 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]

- 7. This compound | 6304-16-1 [sigmaaldrich.com]

- 8. 6304-16-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

- 10. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]

- 13. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]

- 14. 6304-16-1|this compound|BLD Pharm [bldpharm.com]

- 15. 6304-16-1 | this compound | Ketones | Ambeed.com [ambeed.com]

- 16. 4-Pyridyl acetone(6304-16-1)FT-IR [m.chemicalbook.com]

(4-Pyridyl)acetone IUPAC name and common synonyms

An In-depth Technical Guide to 1-(Pyridin-4-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(pyridin-4-yl)propan-2-one, a versatile chemical intermediate. The document covers its nomenclature, physicochemical properties, synthesis protocols, and potential applications based on the biological activity of related compounds.

Chemical Identity and Nomenclature

The compound with the common name (4-Pyridyl)acetone is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-(Pyridin-4-yl)propan-2-one[1]

Common Synonyms and Identifiers:

-

1-(4-Pyridinyl)acetone[2]

-

1-(4-Pyridyl)-2-propanone[3]

-

4-Pyridinylacetone[3]

-

Methyl 4-pyridylmethyl ketone[3]

-

1-(Pyridin-4-yl)acetone[1]

Physicochemical Properties

A summary of the key quantitative data for 1-(pyridin-4-yl)propan-2-one is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [2][3] |

| Molecular Weight | 135.17 g/mol | [2] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Melting Point | 13 °C | [2][4] |

| Boiling Point | 232.5 °C at 760 mmHg; 143 °C at 20 mmHg | [2][4] |

| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5225 | |

| Flash Point | 143 °C at 20mm | [4] |

| Water Solubility | Slightly soluble | [4] |

| pKa | 4.90 ± 0.10 (Predicted) | [4] |

Experimental Protocols: Synthesis

A common method for the preparation of 1-(4-pyridyl)acetone involves a condensation reaction followed by hydrolysis and decarboxylation. The following protocol is based on a patented synthesis method.

Objective: To synthesize 1-(4-pyridyl)acetone.

Materials:

-

4-chloropyridine

-

Sodium alkoxide (e.g., sodium methoxide or sodium ethoxide)

-

Anhydrous alcohol (corresponding to the alkoxide used)

-

Ethyl acetoacetate

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

Condensation Reaction:

-

Add an alcohol solution of 4-chloropyridine and sodium alkoxide to a reaction flask.

-

Under stirring, add ethyl acetoacetate dropwise to the flask.

-

Control the reaction temperature between 10-80°C.

-

Allow the reaction to proceed for 30 minutes to 5 hours.

-

-

Hydrolysis and Decarboxylation:

-

After the condensation is complete, distill off the alcohol from the reaction mixture.

-

Add water to the residue and heat the mixture to 60-100°C to induce hydrolysis and decarboxylation.

-

Maintain this temperature for 1 to 5 hours.

-

-

Work-up and Purification:

-

Cool the reaction solution to room temperature.

-

Separate the oily layer.

-

Extract the aqueous layer with an organic solvent.

-

Combine all organic layers and wash with water until neutral.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Recover the organic solvent by distillation.

-

The residue is then distilled under reduced pressure to yield 1-(4-pyridyl)acetone as a yellow liquid.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of 1-(pyridin-4-yl)propan-2-one.

Caption: A flowchart illustrating the synthesis of 1-(Pyridin-4-yl)propan-2-one.

Biological Activity and Potential Applications

While specific signaling pathways for 1-(pyridin-4-yl)propan-2-one are not extensively documented in publicly available literature, the broader class of pyridinone derivatives exhibits a wide range of biological activities. These compounds are recognized as important scaffolds in medicinal chemistry.

Pyridinone derivatives have been reported to possess:

-

Anticancer Activity

-

Antiviral Activity

-

Antibacterial Activity

-

Central Nervous System-Related Activity

These activities suggest that pyridinone-containing compounds, including derivatives of 1-(pyridin-4-yl)propan-2-one, could be valuable starting points for the development of novel therapeutics. For instance, certain pyridinone derivatives have been investigated as inhibitors of enzymes such as farnesyltransferase, which is a target in cancer therapy.

The versatile structure of 1-(pyridin-4-yl)propan-2-one makes it a key intermediate in the synthesis of more complex, biologically active molecules. It serves as a building block in the creation of compound libraries for drug discovery and is a known reactant in the synthesis of Milrinone, a selective phosphodiesterase inhibitor with vasodilating and positive inotropic activity.

References

The Pivotal Role of (4-Pyridyl)acetone in Chemical Synthesis: A Technical Guide

(4-Pyridyl)acetone , also known as 1-(4-pyridyl)propan-2-one, is a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Its unique molecular structure, featuring both a pyridine ring and a ketone functional group, imparts a dual reactivity that makes it a valuable building block for a diverse range of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and primary applications, with a focus on its crucial role in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Data

This compound is typically a light yellow to brown liquid or oil under standard conditions.[1][2][3] Its fundamental properties are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 6304-16-1 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | [3] |

| Appearance | Light yellow to brown liquid/oil | [1][2][3] |

| Melting Point | 13°C | [2] |

| Boiling Point | 143°C at 20 mmHg; 130-132°C at 1.5 kPa | [2] |

| Solubility | Slightly soluble in water, chloroform, ethyl acetate, methanol | [2] |

| ¹H NMR (CDCl₃) | δ: 8.7-8.8 (2H, m), 7.3-7.4 (2H, m), 3.84 (2H, s), 2.22 (3H, s) | [4] |

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been developed, each with distinct advantages regarding starting materials, reaction conditions, and overall efficiency. The selection of a particular method often depends on the desired scale, cost-effectiveness, and available laboratory capabilities.

| Method | Starting Materials | Key Reagents | Yield | Purity | References |

| Method 1 | 4-Methylpyridine, Acetyl chloride | Chloroform, Sodium hydroxide | 74.3% | 98.4% (HPLC) | |

| Method 2 | 4-Chloropyridine, Ethyl acetoacetate | Sodium ethoxide/isopropoxide, Ethanol/Isopropanol | >70% | >97% (LC) | [4] |

| Method 3 | 4-Methylpyridine, Ethyl acetate | Phenyllithium or n-Butyllithium | Low (ca. 5-15%) | Not specified | [5] |

| Method 4 | 4-Methylpyridine, Acetic anhydride | Concentrated sulfuric acid | Not specified | Not specified | [6] |

Experimental Protocols

Detailed methodologies for the most common and efficient syntheses of this compound are provided below. These protocols are intended for laboratory use by trained professionals.

Protocol 1: Synthesis from 4-Methylpyridine and Acetyl Chloride

This method involves the condensation of 4-methylpyridine (4-picoline) with acetyl chloride.[7]

Materials:

-

4-Methylpyridine (93.0 g, 1.0 mol)

-

Acetyl chloride (80.0 g, 1.0 mol)

-

Chloroform (500 mL)

-

Saturated sodium carbonate solution

-

30 wt% Sodium hydroxide solution (133.4 g)

-

Anhydrous sodium sulfate

Procedure:

-

To a 1000 mL three-neck flask, add 4-methylpyridine and chloroform.

-

Cool the flask in an ice-water bath. Add acetyl chloride dropwise, maintaining the temperature below 35°C.

-

After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.

-

Cool the system with ice and add saturated sodium carbonate solution dropwise to adjust the pH to 5-7.

-

Add the 30 wt% sodium hydroxide solution and stir the reaction at 30°C for 2 hours.

-

Separate the layers and remove the aqueous layer.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Recover the solvent by distillation.

-

Perform vacuum distillation on the residue, collecting the fraction at 100-105°C / 200 kPa to obtain 1-(4-pyridyl)-2-propanone.

Protocol 2: Synthesis from 4-Chloropyridine and Ethyl Acetoacetate

This optimized process involves a condensation reaction followed by hydrolysis and decarboxylation.[4]

Materials:

-

4-Chloropyridine (11.4 g, 0.10 mol)

-

Sodium ethoxide in ethanol (120 mL, containing 10.7 g, 0.16 mol)

-

Ethyl acetoacetate (15.6 g, 0.12 mol)

-

Water (100 mL)

-

Chloroform (100 mL)

-

Anhydrous magnesium sulfate

Procedure:

-

In a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add the 4-chloropyridine and the ethanolic sodium ethoxide solution.

-

Heat the mixture to 60°C with stirring.

-

Add ethyl acetoacetate dropwise over 20 minutes.

-

After the addition, heat the reaction to 78°C and maintain for 2 hours.

-

Cool the reaction solution and distill off the ethanol.

-

Add 100 mL of water, heat to 100°C, and allow the hydrolysis and decarboxylation to proceed for 2 hours.

-

Cool the mixture to room temperature and separate the oil layer.

-

Extract the aqueous layer twice with 50 mL portions of chloroform.

-

Combine the organic layers, wash with water until neutral, and dry over anhydrous magnesium sulfate.

-

Distill off the chloroform under normal pressure.

-

Purify the residue by vacuum distillation, collecting the fraction at 126-129°C / 10 mmHg to yield the final product.

Core Application: Synthesis of Milrinone

A primary and commercially significant application of this compound is its role as a key intermediate in the synthesis of Milrinone, a phosphodiesterase inhibitor used to treat acute heart failure.[2][3][6] The acetone moiety provides the necessary carbon backbone for the construction of the drug's core heterocyclic structure.

Protocol 3: Synthesis of Milrinone from this compound

This protocol outlines a common route to Milrinone starting from this compound.[1][8][9]

Materials:

-

1-(4-Pyridyl)-2-acetone (147 g)

-

Glacial acetic acid (235 mL)

-

Acetic anhydride (195 mL)

-

Triethyl orthoformate (300 mL)

-

Ethanol (1500 mL)

-

α-Cyanoacetamide (Malonamide nitrile) (120 g)

-

2N Sodium hydroxide (NaOH) aqueous solution

-

N,N-Dimethylformamide (DMF) for recrystallization

Procedure:

-

In a 3-liter three-necked flask, combine 1-(4-pyridyl)-acetone, glacial acetic acid, acetic anhydride, and triethyl orthoformate.

-

Stir the mixture at room temperature for 15 hours.

-

Concentrate the mixture under reduced pressure to remove volatiles.

-

Add ethanol, followed by α-cyanoacetamide.

-

Cool the mixture to 0°C and adjust the pH to ≥ 10 with 2N NaOH solution.

-

Filter the resulting precipitate and wash the filter cake with ethanol.

-

Dry the crude product.

-

Recrystallize the crude solid from DMF to obtain pure Milrinone.

Visualizing Chemical Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using Graphviz. They adhere to a strict color and contrast specification for clarity.

Caption: Key synthetic routes to this compound.

Caption: Synthesis of Milrinone from this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]

- 2. 4-Pyridyl acetone CAS#: 6304-16-1 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]

- 5. mds.marshall.edu [mds.marshall.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

- 8. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]

- 9. CN103804288A - Synthesis method of milirinone - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(pyridin-4-yl)propan-2-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(pyridin-4-yl)propan-2-one, a pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the cardiotonic agent milrinone. This technical guide provides a comprehensive review of the available literature on 1-(pyridin-4-yl)propan-2-one, detailing its chemical and physical properties, established synthesis protocols, and its role as a precursor in drug manufacturing. While direct biological activity and mechanistic studies on the title compound are limited in publicly available research, this guide also explores the broader pharmacological context of pyridinone scaffolds.

Chemical and Physical Properties

1-(pyridin-4-yl)propan-2-one is a yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6304-16-1 | [2] |

| Molecular Formula | C₈H₉NO | [2] |

| Molecular Weight | 135.17 g/mol | [3] |

| Melting Point | 13 °C | [2] |

| Boiling Point | 143 °C at 20 mmHg | [2] |

| 130-132 °C at 1.5 kPa | [1] | |

| Density (Predicted) | 1.046 ± 0.06 g/cm³ | [3] |

| Refractive Index | 1.5225 | [2] |

| SMILES | CC(=O)CC1=CC=NC=C1 | [2] |

| InChIKey | ILRVKOYYFFNXDB-UHFFFAOYAO | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 1-(pyridin-4-yl)propan-2-one is not widely available in the reviewed literature. However, spectral information for the isomeric compound, 1-(pyridin-2-yl)propan-2-one, can provide some comparative insights.

Note: The following data is for 1-(pyridin-2-yl)propan-2-one and should be used for reference purposes only.

| Spectroscopy | Data for 1-(pyridin-2-yl)propan-2-one |

| ¹H NMR | Not available in search results. |

| ¹³C NMR | Not available in search results. |

| IR | Not available in search results. |

| Mass Spectrometry | Not available in search results. |

Synthesis of 1-(pyridin-4-yl)propan-2-one

Several synthetic routes to 1-(pyridin-4-yl)propan-2-one have been reported, primarily in the context of its use as a precursor for milrinone.

Synthesis from 4-Methylpyridine and Acetic Anhydride

A common and well-documented method involves the reaction of 4-methylpyridine with acetic anhydride, catalyzed by acetyl chloride.[4]

Experimental Protocol:

-

To a mixture of 10 g of 4-methylpyridine and 32.75 g of acetic anhydride at room temperature, add 1 ml of acetyl chloride dropwise over 5-10 minutes.[4]

-

Warm the resulting solution to 50 °C for 6-16 hours.[4]

-

Cool the reaction mixture to 0 °C and add 100 ml of ethanol dropwise.[4]

-

Stir the mixture for 1 hour after the addition of ethanol, and then reflux for 4-12 hours.[4]

-

Remove the ethanol under reduced pressure.[4]

-

Dissolve the residue in 100-150 ml of methylene chloride.[4]

-

Wash the methylene chloride solution twice with 50 ml portions of saturated sodium carbonate solution.[4]

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.[4]

-

Add toluene to the residue and remove any excess 4-methylpyridine by azeotropic distillation under reduced pressure to yield 1-(pyridin-4-yl)propan-2-one.[4]

Yield: 4.3 g[4]

Synthesis of 1-(pyridin-4-yl)propan-2-one Workflow

Synthesis from 4-Chloropyridine and Ethyl Acetoacetate

A patent describes a method starting from 4-chloropyridine and ethyl acetoacetate.[5]

Experimental Protocol:

-

Add a solution of 4-chloropyridine and a sodium alkoxide in alcohol to a reaction vessel.[5]

-

Add ethyl acetoacetate dropwise with stirring to initiate a condensation reaction.[5]

-

After the condensation is complete, distill off the alcohol without isolating the intermediate.[5]

-

Add water and heat the mixture to induce hydrolysis and decarboxylation.[5]

-

Cool the reaction mixture to room temperature and separate the oily layer.[5]

-

Extract the aqueous layer with an organic solvent.[5]

-

Combine the organic layers, wash with water until neutral, dry, and recover the organic solvent.[5]

-

Purify the residue by vacuum distillation to obtain 1-(pyridin-4-yl)propan-2-one.[5]

Role in the Synthesis of Milrinone

1-(pyridin-4-yl)propan-2-one is a crucial starting material for the synthesis of milrinone, a phosphodiesterase 3 inhibitor used as a cardiotonic agent.[1] The synthesis generally involves the condensation of 1-(pyridin-4-yl)propan-2-one with a suitable reagent to form an intermediate that is then cyclized to the pyridinone core of milrinone.

Simplified workflow for Milrinone synthesis.

Biological Activity and Signaling Pathways

There is a significant lack of direct experimental data in the public domain regarding the biological activity, mechanism of action, and involvement in signaling pathways of 1-(pyridin-4-yl)propan-2-one itself. The majority of available research focuses on the biological activities of its derivatives, such as milrinone, or the broader class of pyridinone-containing compounds.

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry and are found in compounds with a wide range of biological activities, including:

The diverse biological effects of pyridinone derivatives are attributed to their ability to interact with various biological targets. However, without specific studies on 1-(pyridin-4-yl)propan-2-one, any discussion of its biological role remains speculative and based on the activities of the larger chemical class to which it belongs.

Conclusion

1-(pyridin-4-yl)propan-2-one is a well-established and important intermediate in pharmaceutical synthesis, particularly for the production of the cardiotonic drug milrinone. Its synthesis from readily available starting materials is well-documented. However, a significant gap exists in the scientific literature concerning its intrinsic biological activity and spectroscopic characterization. Future research could focus on exploring the potential pharmacological properties of this compound, which may unveil novel therapeutic applications beyond its current role as a synthetic precursor. A thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) of the purified compound would also be a valuable contribution to the chemical literature.

References

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

(4-Pyridyl)acetone: A Technical Guide on Functional Groups and Molecular Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (4-Pyridyl)acetone, a key intermediate in pharmaceutical synthesis, most notably for the cardiac drug Milrinone.[1][2][3] It details the molecule's core functional groups—a pyridine ring and a ketone moiety—and explores their distinct contributions to its overall molecular reactivity. The guide summarizes key physicochemical and spectroscopic data, outlines prevalent reaction mechanisms, and provides a detailed experimental protocol for its synthesis. This whitepaper serves as a critical resource for professionals engaged in organic synthesis and drug development, offering in-depth insights into the chemical behavior and synthetic utility of this compound.

Molecular Structure and Functional Groups

This compound, with the chemical formula C₈H₉NO, is a heterocyclic compound featuring two primary functional groups that dictate its chemical properties: a 4-substituted pyridine ring and a ketone group.[4] This unique combination imparts a dual reactivity profile to the molecule.

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom's lone pair of electrons is not delocalized within the aromatic π-system, rendering the ring basic, similar to a tertiary amine.[5] This basicity allows for protonation and coordination with Lewis acids. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic substitution (which occurs sluggishly at the 3-position) and activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[5]

-

Ketone Group: The acetone moiety provides a reactive carbonyl group and acidic α-hydrogens on the adjacent methylene group. The carbonyl carbon is an electrophilic center susceptible to nucleophilic attack, while the α-hydrogens can be abstracted by a base to form a resonance-stabilized enolate anion.[6]

Caption: Core functional groups of the this compound molecule.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6304-16-1 | [4][7] |

| Molecular Formula | C₈H₉NO | [3][7] |

| Molecular Weight | 135.16 g/mol | [3][7] |

| Appearance | Light yellow to brown liquid/oil | [1][3] |

| Boiling Point | 130-132°C / 1.5 kPa; 232.5°C / 760 mmHg | [1] |

| Melting Point | 13°C | [3] |

| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate, methanol | [1][3] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Characteristic Signals |

| FT-IR (Infrared) | Strong C=O stretch (~1715-1725 cm⁻¹); C=N and C=C stretches of pyridine ring (~1590-1610 cm⁻¹); C-H stretches.[8][9] |

| ¹H NMR | Signals for pyridine ring protons (typically two doublets in the aromatic region); Singlet for the methyl (CH₃) group; Singlet for the methylene (CH₂) group. |

| ¹³C NMR | Signal for carbonyl carbon (>200 ppm); Signals for pyridine ring carbons; Signals for methyl and methylene carbons. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight (135.16). |

| Note: Specific peak values can be found in spectral databases such as the AIST Spectral Database for Organic Compounds (SDBS).[9][10] |

Molecular Reactivity

The reactivity of this compound is a composite of its constituent functional groups, allowing for a diverse range of chemical transformations.

Reactivity involving the Pyridine Ring

The nitrogen atom of the pyridine ring acts as a base or a nucleophile. It readily reacts with acids to form pyridinium salts and coordinates with Lewis acids and transition metals.[5][11] This coordination can, in turn, activate the ketone's carbonyl group toward nucleophilic attack.[12]

Reactivity involving the Ketone Group

The ketone functionality is the primary site for reactions that build molecular complexity.

The methylene (CH₂) protons adjacent to the carbonyl group are acidic (pKa ~19-20) and can be removed by a strong base (e.g., LDA, alkoxides) to form a resonance-stabilized enolate.[6] This enolate is a potent carbon-based nucleophile.

Caption: Logical workflow for enolate formation and subsequent reaction.

Once formed, the enolate of this compound can participate in several crucial C-C bond-forming reactions:

-

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new C-C bond at the α-position.[6][13]

-

Aldol and Claisen-Schmidt Condensations: The enolate can attack aldehydes or ketones to form β-hydroxy carbonyl compounds (Aldol addition).[14] With aromatic aldehydes, this often proceeds to a condensation product, an α,β-unsaturated ketone, via the Claisen-Schmidt reaction.[14]

The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. In the presence of metal ions that coordinate to the pyridine nitrogen and/or carbonyl oxygen, the electrophilicity of the carbonyl carbon is enhanced.[12] This facilitates the addition of weak nucleophiles like water or alcohols to form gem-diols or hemiacetals, respectively.[11][12]

Application in Synthesis: The Milrinone Pathway

A primary application of this compound is as a key starting material for the synthesis of Milrinone, a phosphodiesterase 3 inhibitor used to treat heart failure.[2][3] The synthesis leverages the reactivity of the enolate derived from this compound.

Caption: Simplified synthetic pathway from this compound to Milrinone.

Experimental Protocols

Several methods for the synthesis of this compound have been reported.[2][15] The following protocol is based on the reaction of 4-methylpyridine with acetyl chloride.[16]

Synthesis of 1-(4-pyridyl)-2-propanone

-

Materials and Equipment:

-

1000 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice water bath

-

4-methylpyridine (93.0g, 1.0 mol)

-

Chloroform (500 mL)

-

Acetyl chloride (80.0g, 1.0 mol)

-

Saturated aqueous sodium carbonate solution

-

30 wt% aqueous sodium hydroxide solution (133.4g, 1.0 mol NaOH)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

-

-

Procedure:

-

To a 1000 mL three-neck flask equipped with a stirrer, add 4-methylpyridine (93.0 g) and chloroform (500 mL).

-

Cool the flask in an ice water bath.

-

Slowly add acetyl chloride (80.0 g) dropwise from a dropping funnel, maintaining the internal reaction temperature below 35°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to 30°C. Continue stirring at this temperature for 2 hours.

-

Upon reaction completion, cool the flask again in an ice bath. Carefully add saturated aqueous sodium carbonate solution dropwise to adjust the pH of the mixture to between 5 and 7.

-

Add 30 wt% sodium hydroxide solution (133.4 g) and stir the mixture at 30°C for 2 hours.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the aqueous layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the chloroform solvent.

-

Purify the resulting residue by vacuum distillation, collecting the fraction at 100-105°C / 200 kPa to yield 1-(4-pyridyl)-2-propanone as a yellow liquid.[16]

-

Disclaimer: All experimental procedures should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

- 1. 4-Pyridyl acetone | 6304-16-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN103848779A - Preparation method of 1-(4-pyridyl) acetone - Google Patents [patents.google.com]

- 16. 4-Pyridyl acetone synthesis - chemicalbook [chemicalbook.com]

Unlocking the Therapeutic Potential of (4-Pyridyl)acetone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(4-Pyridyl)acetone, a versatile pyridine-containing ketone, serves as a pivotal building block in the synthesis of a range of biologically active molecules. While its most prominent role is as a key intermediate in the production of the blockbuster cardiovascular drug Milrinone, its structural features hold significant promise for the development of novel therapeutics targeting a variety of diseases. This in-depth technical guide explores the core physicochemical properties of this compound and outlines promising research avenues for its application in modern drug discovery.

Core Compound Properties

This compound is a light brown to brown oil or crystalline solid with a characteristic pyridine-like odor.[1][2] Its chemical structure, featuring both a pyridine ring and a ketone functional group, allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry campaigns.[2]

| Property | Value | Reference |

| CAS Number | 6304-16-1 | [1] |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Melting Point | 13-48°C | [1][2] |

| Boiling Point | 143°C at 20 mmHg | [1] |

| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate, methanol, ethanol, acetone, and dichloromethane. | [1][2] |

Potential Research Areas and Applications

The unique chemical architecture of this compound opens up several exciting avenues for therapeutic innovation.

Development of Novel Phosphodiesterase (PDE) Inhibitors

This compound is a cornerstone in the synthesis of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor used in the management of heart failure.[1] This established link to PDE inhibition provides a strong rationale for exploring novel this compound derivatives as inhibitors of other PDE isoforms, which are implicated in a wide range of pathologies including inflammatory diseases, neurological disorders, and cancer.

Signaling Pathway of PDE Inhibition

Caption: PDE inhibition by this compound derivatives increases cAMP levels, leading to downstream cellular effects.

Bioisosteric Replacement Strategies in Drug Design

The pyridine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic systems in known drug molecules. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, while retaining or improving its biological activity. Research in this area could involve systematically replacing key structural motifs in existing drugs with the this compound scaffold to generate novel intellectual property and potentially improved therapeutic profiles.

Synthesis of Novel Heterocyclic Compounds for Anticancer and Antimicrobial Applications

The reactivity of the ketone group in this compound allows for its use in a variety of condensation and cyclization reactions to generate a diverse library of novel heterocyclic compounds. Pyridine and its fused-ring derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. A focused research program could explore the synthesis of novel thiazolopyridines, pyridopyrimidines, or other complex heterocyclic systems derived from this compound and screen them for activity against various cancer cell lines and microbial pathogens.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. One common laboratory-scale procedure involves the reaction of 4-methylpyridine with acetyl chloride.

Protocol:

-

In a 1000 mL three-necked flask, add 93.0 g (1.0 mol) of 4-methylpyridine and 500 mL of chloroform.

-

Cool the flask in an ice-water bath.

-

Add 80.0 g (1.0 mol) of acetyl chloride dropwise, maintaining the temperature below 35°C.[3]

-

After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.

-

Cool the reaction mixture in an ice bath and add a saturated aqueous solution of sodium carbonate dropwise to adjust the pH to 5-7.[3]

-

Add 133.4 g (1.0 mol of sodium hydroxide) of a 30 wt% sodium hydroxide solution and stir the reaction at 30°C for 2 hours.[3]

-

Separate the organic layer and dry it with anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation, collecting the fraction at 100-105°C/200 kPa to yield 1-(4-pyridyl)-2-propanone.[3]

In Vitro Phosphodiesterase (PDE) Inhibition Assay

A common method to assess the inhibitory activity of novel this compound derivatives against PDE enzymes is a fluorescence polarization-based assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO.

-

Create a serial dilution of the test compound to determine a range of concentrations for IC50 determination.

-

Thaw all enzymatic components (e.g., recombinant PDE enzyme, fluorescently labeled substrate) on ice.

-

Prepare the complete PDE assay buffer.

-

-

Assay Procedure:

-

Add the diluted test compound, a positive control (a known PDE inhibitor), and a DMSO-only control to the wells of a 96-well black microplate.

-

Add the diluted PDE enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted fluorescently labeled substrate solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding a binding agent.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

-

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cancer cells into a 96-well plate at an optimal density.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

A Roadmap for a this compound-Based Medicinal Chemistry Campaign

The development of novel therapeutics from a starting scaffold like this compound typically follows a structured "hit-to-lead" and "lead optimization" workflow.

Caption: A typical workflow for a medicinal chemistry campaign starting from the this compound scaffold.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutics. Its proven utility in the synthesis of a successful drug, combined with its chemical versatility, makes it an attractive starting point for medicinal chemistry programs targeting a range of diseases. By leveraging the outlined research areas and experimental approaches, scientists can unlock the full therapeutic potential of this valuable chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Milrinone from (4-Pyridyl)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milrinone, a potent phosphodiesterase 3 (PDE3) inhibitor, is a critical therapeutic agent for the management of acute decompensated heart failure.[1][2] Its positive inotropic and vasodilatory effects stem from its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of Milrinone, utilizing (4-Pyridyl)acetone as a key starting material. The described methods are based on established one-pot and convergent synthetic strategies, offering high yields and suitability for large-scale production.[4][5]

Synthetic Strategies

The synthesis of Milrinone from this compound primarily involves the formation of an enaminone intermediate followed by a cyclization reaction. Two main approaches are highlighted:

-

One-Pot Synthesis using Triethyl Orthoformate: This method involves the reaction of this compound with triethyl orthoformate to form an intermediate, which is then reacted in situ with a cyano-containing methylene compound (e.g., α-cyanoacetamide or malononitrile) under basic conditions to yield Milrinone.[6][7] This "one-pot" approach is advantageous due to its operational simplicity and reduced purification steps.[6]

-

Convergent Synthesis via an Enaminone Intermediate: This strategy involves the initial preparation and isolation of an enaminone from this compound and a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). The purified enaminone is then cyclized with a suitable partner to form the pyridone ring of Milrinone.[8][9]

Signaling Pathway of Milrinone

Milrinone's therapeutic effects are mediated through the inhibition of phosphodiesterase 3 (PDE3). This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger. In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, leading to increased cardiac contractility (positive inotropy).[1][10] In vascular smooth muscle cells, increased cAMP promotes relaxation, resulting in vasodilation.[1]

Caption: Signaling pathway of Milrinone's action as a PDE3 inhibitor.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Milrinone using this compound and Triethyl Orthoformate

This protocol is adapted from a patented industrial method.[6]

Materials:

-

1-(4-Pyridyl)acetone

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Triethyl Orthoformate

-

α-Cyanoacetamide (or Malononitrile)

-

Ethanol

-

2N Sodium Hydroxide (NaOH) solution

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Formation of the Intermediate: In a three-necked flask equipped with a stirrer and thermometer, add 1-(4-Pyridyl)acetone (100 g), glacial acetic acid (180 ml), acetic anhydride (160 ml), and triethyl orthoformate (195 ml).[6]

-

Stir the mixture at room temperature for 15 hours.[6]

-

Concentrate the reaction mixture under reduced pressure to remove volatile components.[6]

-

Cyclization: To the residue, add ethanol (1500 ml) and α-cyanoacetamide (90 g).[6]

-

Cool the mixture to 0°C and adjust the pH to ≥ 10 with a 2N NaOH aqueous solution.[6]

-

Isolation and Purification: Filter the resulting solid and wash the filter cake with ethanol.[6]

-

Dry the crude product.

-

Recrystallize the crude Milrinone from DMF to obtain the purified product.[6]

Protocol 2: Synthesis of Milrinone via an Enaminone Intermediate using DMF-DMA

This protocol follows a convergent synthesis approach.[8]

Materials:

-

1-(4-Pyridyl)acetone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

α-Cyanoacetamide

-

Sodium methoxide

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Synthesis of the Enaminone Intermediate (1-(4-pyridyl)-2-(dimethylamino)-ethenyl methyl ketone): React 1-(4-Pyridyl)acetone with DMF-DMA. This reaction typically involves heating the reactants, often in a solvent like xylene. The resulting enaminone can be purified by methods such as Soxhlet extraction.[8]

-

Cyclization: In a suitable reaction vessel, dissolve the purified enaminone intermediate in a sodium methoxide-DMF system.[8]

-

Add α-cyanoacetamide to the solution and heat to effect the cyclization reaction to form Milrinone.[8]

-

Isolation and Purification: After the reaction is complete, the crude Milrinone can be isolated by filtration and purified by recrystallization from a suitable solvent like DMF.[8]

Experimental Workflow

The general workflow for the synthesis and purification of Milrinone from this compound is depicted below.

Caption: General workflow for the synthesis of Milrinone.

Data Presentation

Table 1: Summary of Reaction Parameters for Milrinone Synthesis

| Parameter | Protocol 1 (One-Pot)[6] | Protocol 2 (Convergent)[8] |

| Starting Material | 1-(4-Pyridyl)acetone | 1-(4-Pyridyl)acetone |

| Key Reagents | Triethyl orthoformate, α-Cyanoacetamide | DMF-DMA, α-Cyanoacetamide |

| Solvent(s) | Acetic acid, Acetic anhydride, Ethanol, DMF | DMF |

| Base | NaOH | Sodium methoxide |

| Reaction Time | ~15 hours (intermediate) + cyclization | Varies |

| Temperature | Room temperature (intermediate), 0°C (cyclization) | Varies (typically heated) |

| Yield | 60-70% | Not specified in detail |

| Purity (HPLC) | >99% (after recrystallization) | Not specified in detail |

Table 2: Characterization Data for Milrinone

| Analysis | Data | Reference |

| Appearance | Light yellow crystal | [4] |

| IR (KBr, cm⁻¹) | 2223 (C≡N), 1661 (C=O), 1596, 1448 (Pyridine) | [8] |

| ¹H-NMR (DMSO-d₆, δ ppm) | 12.86 (s, 1H, N-H), 8.62 (d, 2H, Py-H), 7.43 (d, 2H, Py-H), 2.33 (d, 3H, CH₃) | [8] |

Conclusion

The synthesis of Milrinone from this compound offers a reliable and scalable route to this important pharmaceutical agent. The one-pot method using triethyl orthoformate is particularly attractive for industrial applications due to its simplicity and high yield. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug development and synthesis. Further optimization of reaction conditions may lead to even more efficient and environmentally friendly synthetic processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. picmonic.com [picmonic.com]

- 4. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]

- 5. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]

- 6. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]

- 7. CN103288725A - Method for synthesising milrinone - Google Patents [patents.google.com]

- 8. CN103804288A - Synthesis method of milirinone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Condensation Reactions of (4-Pyridyl)acetone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for various condensation reactions utilizing (4-Pyridyl)acetone as a key reactant. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds and are pivotal in the synthesis of diverse molecular scaffolds, including chalcones, Mannich bases, and precursors for heterocyclic compounds like pyridines. The protocols outlined below are designed to be a practical guide for laboratory execution.

Claisen-Schmidt Condensation: Synthesis of Pyridyl Chalcones

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are valuable intermediates in the synthesis of flavonoids and other biologically active compounds. In this reaction, this compound acts as the ketone component, reacting with an aromatic aldehyde in the presence of a base.

Experimental Protocol:

A general procedure for the synthesis of pyridyl chalcones involves the reaction of an acetophenone derivative with a pyridine carbaldehyde. The following protocol is adapted for the use of this compound.

Materials:

-

This compound

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Distilled Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Prepare a solution of NaOH or KOH in water (e.g., 10% w/v).

-

Slowly add the basic solution to the stirred solution of the reactants at room temperature.

-

Continue stirring the reaction mixture for a specified time (typically 2-24 hours) at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to neutralize the excess base, which will precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyridyl chalcone.

Data Presentation:

| Aldehyde Reactant | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Pyridine-3-carbaldehyde | n-BuLi/DIPEA | THF | Overnight | 34-75% | [1] |

| Pyridine-2-carbaldehyde | KOH | Methanol | 24 | 37-68% | |

| Substituted Benzaldehydes | NaOH | Ethanol | 0.5-1 | 96-98% | [2] |

| 4-Methylbenzaldehyde | NaOH | Acetone/Water | Not specified | 96% | [3] |

| 4-Bromobenzaldehyde | NaOH | Acetone/Water | Not specified | 79% | [3] |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Reaction Workflow:

Caption: Claisen-Schmidt Condensation Workflow.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

Experimental Protocol (Adapted for this compound):

Materials:

-

This compound

-

Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate)

-

Base Catalyst (e.g., Piperidine, Ammonium Acetate)

-

Solvent (e.g., Ethanol, Toluene with Dean-Stark trap)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1 equivalent) in the chosen solvent.

-

Add a catalytic amount of the base (e.g., a few drops of piperidine or a catalytic amount of ammonium acetate).

-

If using a Dean-Stark trap with toluene, heat the mixture to reflux to remove the water formed during the reaction.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Data Presentation:

The following table is based on a similar Knoevenagel condensation of 4-pyridinecarbaldehyde with malononitrile.

| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Pyridinecarbaldehyde | Malononitrile | None | H2O:EtOH | Not specified | 90-95% |

Reaction Pathway:

References

The Versatility of (4-Pyridyl)acetone in Agrochemical Research: A Framework for Innovation

(4-Pyridyl)acetone , a heterocyclic ketone, emerges as a promising yet underexplored scaffold in the vast landscape of agrochemical research. While its prominent role as a key intermediate in the synthesis of pharmaceutical compounds like the cardiotonic agent Milrinone is well-established, its application in the development of novel crop protection agents remains a frontier with significant potential.[1] The inherent chemical reactivity of the pyridine ring and the ketone functional group makes this compound a versatile building block for creating a diverse array of molecules with potential herbicidal, fungicidal, and insecticidal properties. This document provides a detailed exploration of the prospective applications of this compound in agrochemical discovery, complete with hypothetical application notes, detailed experimental protocols, and data presentation to guide researchers in this innovative field.

Application Notes: Synthesis of Novel Pyridine-Based Herbicides

The structural motif of pyridine is a cornerstone in the design of numerous commercial agrochemicals. Leveraging this compound as a starting material, researchers can explore the synthesis of novel pyridine-containing compounds with potential herbicidal activity. One promising avenue of investigation lies in the development of substituted pyridine ketones , a class of compounds that has been explored for its herbicidal properties.

The core concept involves the chemical modification of the this compound backbone to introduce various pharmacophores known to interact with biological targets in weeds. The ketone functionality provides a reactive handle for a variety of chemical transformations, including condensation, reduction, and alpha-functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).

Hypothesized Mechanism of Action: Many pyridine-based herbicides are known to interfere with crucial biological processes in plants, such as amino acid biosynthesis, pigment synthesis, or auxin regulation. A plausible mechanism of action for novel herbicides derived from this compound could involve the inhibition of a key plant enzyme, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The pyridine ring could play a crucial role in binding to the active site of the target enzyme, while the substituted side chain, derived from the acetone moiety, could enhance binding affinity and selectivity.

Experimental Protocols

To facilitate research in this area, detailed protocols for the synthesis of this compound and its subsequent derivatization into a hypothetical herbicidal compound are provided below.

Protocol 1: Synthesis of this compound

This protocol is based on the condensation reaction of 4-methylpyridine with acetyl chloride.[2]

Materials:

-

4-Methylpyridine

-

Acetyl chloride

-

Chloroform

-

Saturated sodium carbonate solution

-

30 wt% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Ice water bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 1000 mL three-neck flask, add 93.0 g (1.0 mol) of 4-methylpyridine and 500 mL of chloroform.

-

Cool the flask in an ice water bath.

-

Add 80.0 g (1.0 mol) of acetyl chloride dropwise, maintaining the temperature below 35°C.

-

After the addition is complete, raise the temperature to 30°C and continue the reaction for 2 hours.

-

Cool the reaction mixture in an ice water bath and add saturated sodium carbonate solution dropwise to adjust the pH to 5-7.

-

Add 133.4 g (1.0 mol of NaOH) of 30 wt% sodium hydroxide solution and stir the reaction at 30°C for 2 hours.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.